3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Chlorination: The starting material, benzofuran, undergoes bromination and chlorination to introduce the bromo and chloro substituents.
Amidation: The brominated and chlorinated benzofuran is then reacted with an amine to form the benzamido group.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxamide group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Amidation and Esterification: The carboxamide group can be modified through amidation or esterification reactions.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain cancer cell lines.
Antibacterial and Antiviral Research: The compound’s structure makes it a candidate for developing new antibacterial and antiviral agents.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation, leading to cell death. It may also interfere with bacterial or viral replication by targeting essential proteins or enzymes .
Comparison with Similar Compounds
Similar compounds to 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with applications in phototherapy.
Angelicin: Known for its anti-cancer and anti-inflammatory properties.
What sets this compound apart is its unique combination of bromo, chloro, and carboxamide groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[(5-bromo-2-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O3/c17-8-5-6-11(18)10(7-8)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGUFPYBMYRKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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